N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA

Description

BenchChem offers high-quality N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA including the price, delivery time, and more detailed information at info@benchchem.com.

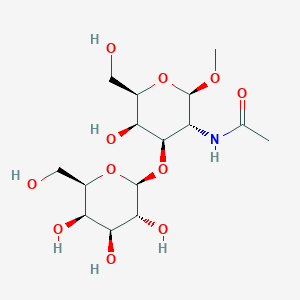

Structure

3D Structure

Properties

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11+,12-,13-,14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIHIQIYWZWIPU-NNPCJPQPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural and Functional Profiling of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine (Core 1 O-Glycan Derivative)

Target Audience: Researchers, Glycobiologists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary & Molecular Identity

In the field of glycobiology, standardizing carbohydrate structures is paramount for reproducible biochemical assays. The molecule N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine (commonly referred to as Gal-β1,3-GalNAc-β-OMe) is a highly specialized, synthetic biochemical reagent[1]. Assigned the CAS Registry Number 88274-25-3 , this molecule serves as a stable, structural mimic of the Thomsen-Friedenreich (T) antigen, which is the foundational Core 1 structure of mucin-type O-glycans[2].

With a molecular formula of

Structural Elucidation: The Causality of Chemical Design

Understanding the exact structure of Gal-β1,3-GalNAc-β-OMe requires deconstructing its three primary chemical domains. As an Application Scientist, I emphasize not just what the structure is, but why it is synthesized in this specific configuration for experimental use.

-

The Non-Reducing End (β-D-Galactopyranosyl): The terminal sugar is a galactose molecule in a β-pyranose conformation. This terminal galactose is the primary recognition epitope for numerous carbohydrate-binding proteins (lectins) and monoclonal antibodies[3].

-

The Glycosidic Linkage (β1→3): The galactose is covalently bonded to the 3-hydroxyl group of the adjacent N-acetylgalactosamine via a β-linkage. This specific stereochemistry is what defines the "Core 1" O-glycan structure[4].

-

The Reducing End (β-D-Galactosamine Methyl Glycoside): The native T-antigen in biological systems is typically α-O-linked to a serine or threonine residue on a protein backbone[4]. However, in this synthetic derivative, the anomeric carbon (C1) of the GalNAc residue is modified with a methyl group in the β-configuration [2].

The Causality of the Methyl Glycoside Modification: Why do we use the β-OMe derivative instead of the free reducing sugar in structural assays? Free reducing sugars in aqueous solutions undergo mutarotation—a spontaneous ring-opening and closing that creates a dynamic equilibrium between α and β anomers. This heterogeneity severely confounds binding kinetics in assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). By chemically locking the anomeric carbon with a methyl glycoside, we prevent mutarotation. This ensures a 100% homogenous ligand population, providing a self-validating baseline for precise thermodynamic measurements.

In Vivo Biosynthetic Pathway vs. Synthetic Derivation

In biological systems, the synthesis of the native Gal-β1,3-GalNAc structure is tightly regulated. It is catalyzed by the enzyme Core 1 β1,3-galactosyltransferase (C1GALT1) , which transfers a galactose from UDP-Gal to the Tn antigen (GalNAc-α-Ser/Thr)[5].

Crucially, C1GALT1 cannot function autonomously. It requires an obligate endoplasmic reticulum chaperone known as Cosmc [4]. Without Cosmc, C1GALT1 misfolds and degrades, halting O-glycan elongation and resulting in the pathological exposure of truncated Tn antigens—a universal hallmark of carcinomas.

Biosynthetic pathway of Core 1 O-glycan (T-antigen) and its synthetic methyl glycoside derivative.

Quantitative Data: Lectin Binding Profiles

Gal-β1,3-GalNAc is the primary recognition motif for several plant and animal lectins. Understanding the differential affinities of these lectins is critical for selecting the correct probe for diagnostic histochemistry or glycan array screening[3][6].

Table 1: Comparative Lectin Binding Affinities for Gal-β1,3-GalNAc

| Lectin | Source Organism | Primary Specificity | Binding Affinity / Preference | Experimental Application |

| Peanut Agglutinin (PNA) | Arachis hypogaea | Gal-β1,3-GalNAc | High; strongly prefers the β-anomer. | Tumor biomarker detection; requires prior sialidase treatment in tissues. |

| Jacalin | Artocarpus integrifolia | Gal-β1,3-GalNAc | High; prefers the α-anomer but binds both. | IgA1 isolation; profiling of mucin-type O-glycans. |

| Maclura pomifera agglutinin (MPA) | Maclura pomifera | Gal-β1,3-GalNAc | Moderate to High. | High-throughput glycan microarray screening. |

| Amaranthus caudatus agglutinin (ACA) | Amaranthus caudatus | Gal-β1,3-GalNAc | Moderate; requires free hydroxyls at C4. | Histochemical staining of colon cancer lines (e.g., HT29). |

Experimental Protocol: Self-Validating SPR Kinetic Profiling

To accurately measure the binding affinity (

Phase 1: Ligand Immobilization

-

Surface Preparation: Activate a carboxymethylated dextran sensor chip (CM5) using standard EDC/NHS chemistry.

-

Conjugation: Flow a modified, amine-functionalized derivative of Gal-β1,3-GalNAc-β-OMe over the active surface at 10 μL/min until a target immobilization level of 50-100 Response Units (RU) is achieved.

-

Causality: Immobilizing the small molecular glycan (rather than the massive lectin) prevents mass-transport limitations and mitigates the avidity effects caused by the tetrameric nature of PNA, ensuring we measure true 1:1 interaction kinetics.

-

-

Quenching: Block unreacted ester groups with 1M Ethanolamine-HCl (pH 8.5).

Phase 2: Analyte Preparation & Injection

-

Buffer Formulation: Prepare running buffer containing 10 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM

, 1 mM-

Causality: Divalent cations (

,

-

-

Injection: Inject serial dilutions of PNA (3.125 nM to 100 nM) at a high flow rate of 30 μL/min for 180 seconds.

-

Causality: A high flow rate minimizes analyte rebinding events during the dissociation phase, allowing for the accurate calculation of the dissociation rate constant (

).

-

Phase 3: Self-Validation (Specificity Control)

-

Competitive Inhibition: Pre-incubate the 100 nM PNA sample with 10 mM free Gal-β1,3-GalNAc-β-OMe in solution for 30 minutes prior to injection.

-

Verification: Inject the pre-incubated mixture over the chip.

-

Causality: If the SPR response is completely abrogated (drops to baseline), it validates that the interaction is highly specific to the lectin's carbohydrate-binding pocket, ruling out non-specific protein-matrix interactions.

-

References

- Methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)

- N-ACETYL-3-O-B-D-GALACTOPYRANOSYL-B-D-GA | 88274-25-3 - ChemicalBook. Chemicalbook.com.

- 56913 - Gene ResultC1GALT1 core 1 synthase, glycoprotein-N-acetylgalactosamine 3-beta-galactosyltransferase 1 [ (human)] - NCBI. Nih.gov.

- Characterization and Engineering of Drosophila melanogaster β1-3-Galactosyltransferase for Glycoengineering Applications.

- Anti-Thomsen-Friedenreich-Ag (anti-TF-Ag) potential for cancer therapy - IMR Press. Imrpress.com.

- Community-Based Network Study of Protein-Carbohydrate Interactions in Plant Lectins Using Glycan Array D

Sources

- 1. N-ACETYL-3-O-B-D-GALACTOPYRANOSYL-B-D-GA | 88274-25-3 [chemicalbook.com]

- 2. dextrauk.com [dextrauk.com]

- 3. storage.imrpress.com [storage.imrpress.com]

- 4. researchgate.net [researchgate.net]

- 5. C1GALT1 core 1 synthase, glycoprotein-N-acetylgalactosamine 3-beta-galactosyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Community-Based Network Study of Protein-Carbohydrate Interactions in Plant Lectins Using Glycan Array Data | PLOS One [journals.plos.org]

Biological role of N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA in cellular processes.

Title: Unveiling the Biological Role of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine in Cellular Processes: A Technical Guide for Glycobiology and Oncology

Document Type: Technical Whitepaper & Methodological Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

In the rapidly evolving field of glycobiology, the structural elucidation and functional manipulation of tumor-associated carbohydrate antigens (TACAs) are paramount for advancing targeted oncology. This whitepaper provides an in-depth mechanistic analysis of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine methyl glycoside (CAS 88274-25-3), commonly referred to as the methyl glycoside of the Thomsen-Friedenreich (TF) antigen (Gal-β1,3-GalNAc-β-OMe)[1][2].

As a stable, synthetic biochemical probe, this molecule serves as a critical surrogate for the endogenous TF antigen—a core 1 O-glycan that is aberrantly exposed on the surface of approximately 90% of human carcinomas[3][4]. By acting as a competitive inhibitor in lectin-binding assays, this compound allows researchers to dissect the precise cellular processes driven by the TF antigen, most notably tumor metastasis, endothelial adhesion, and immune evasion [4][5].

Mechanistic Biology: The TF Antigen Axis in Cellular Processes

Aberrant Glycosylation and Epitope Unmasking

In healthy epithelial cells, the core 1 structure (Gal-β1,3-GalNAc) is a transient intermediate in the Golgi apparatus. It is rapidly extended by other glycosyltransferases or masked by sialic acid. However, during oncogenesis, dysregulation of the glycosylation machinery—often due to mutations in the Cosmc chaperone or downregulation of core 2 β-1,6-N-acetylglucosaminyltransferase—halts this elongation[5][6]. The result is the pathological unmasking of the TF antigen on membrane glycoproteins like MUC1[5][7].

Galectin-Mediated Metastatic Docking

The primary biological role of the exposed TF antigen in cancer is facilitating metastasis through carbohydrate-protein interactions. Circulating tumor cells (CTCs) expressing the TF antigen utilize it as a high-affinity ligand for Galectin-3 , a β-galactoside-binding protein heavily expressed on the surface of vascular endothelial cells[5][7].

This interaction initiates the "docking" phase of metastasis. The binding of the TF antigen to Galectin-3 induces homotypic aggregation of tumor cells and heterotypic adhesion to the endothelium, providing the mechanical stability necessary for subsequent integrin activation (the "locking" phase) and eventual extravasation into secondary tissues[5][7].

Immune Evasion via Apoptosis

Beyond physical adhesion, the TF antigen interacts with Galectin-1 and Galectin-3 to modulate the tumor microenvironment. The binding of TF-expressing tumor cells to these galectins on activated T-cells triggers apoptotic signaling cascades (e.g., CD95/Fas pathways), effectively neutralizing the host's adaptive immune response and promoting tumor survival[3][7].

Figure 1: Mechanistic pathway of TF Antigen-mediated metastatic docking and extravasation.

Quantitative Data: Binding Kinetics and Expression

To effectively utilize Gal-β1,3-GalNAc-β-OMe (CAS 88274-25-3) in experimental models, one must understand the baseline kinetics of the endogenous system. The table below synthesizes the quantitative parameters governing TF antigen interactions.

| Target / Parameter | Value / Expression Level | Biological & Experimental Significance |

| TF Antigen Expression | ~90% of all human carcinomas | Serves as a universal pancarcinoma target for diagnostics and targeted therapeutics[4][8]. |

| Galectin-3 Binding Affinity ( | ~10 - 50 μM | High-affinity interaction driving the primary docking of CTCs to the vascular endothelium[7]. |

| Galectin-1 Binding Affinity ( | ~50 - 100 μM | Mediates T-cell apoptosis; primary axis for tumor immune evasion[3]. |

| Gal-β1,3-GalNAc-β-OMe Working Conc. | 1 - 5 mM (In vitro assays) | Optimal concentration range for competitive inhibition without inducing osmotic stress or cytotoxicity[2]. |

Experimental Methodology: Competitive Adhesion Inhibition Assay

As an application scientist, establishing a self-validating experimental system is critical. The following protocol details how to use N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine methyl glycoside to prove the causality of the TF antigen in tumor-endothelial adhesion.

Expert Insight: We utilize the methyl glycoside derivative rather than the free disaccharide because the methyl group at the anomeric center prevents mutarotation and confers resistance against rapid degradation by endogenous cellular glycosidases, ensuring a stable competitive blockade during the assay[2].

Step-by-Step Protocol

1. Cell Preparation & Detachment

-

Endothelial Cells: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to a confluent monolayer in 96-well black-walled plates.

-

Tumor Cells: Culture a TF-positive cell line (e.g., MDA-MB-435 breast cancer cells).

-

Critical Causality Step: Detach tumor cells using 2 mM EDTA , not Trypsin. Trypsin proteolytically cleaves surface glycoproteins (like MUC1), artificially destroying the TF antigen and rendering the assay invalid.

2. Fluorescent Labeling

-

Incubate the detached tumor cells with 5 μM Calcein-AM for 30 minutes at 37°C.

-

Validation: Calcein-AM is a vital dye that only fluoresces upon cleavage by intracellular esterases, ensuring that only live, metabolically active tumor cells are quantified.

3. Receptor Blockade (Competitive Inhibition)

-

Pre-incubate the HUVEC monolayers with 5 mM of Gal-β1,3-GalNAc-β-OMe (CAS 88274-25-3) dissolved in assay buffer for 1 hour at 37°C.

-

Control System: Run parallel wells with 5 mM Lactose (non-specific disaccharide control) and a vehicle-only control to self-validate the specificity of the TF-glycan blockade.

4. Co-Culture Assay

-

Add

Calcein-labeled tumor cells to the HUVEC monolayers. Incubate for exactly 1 hour at 37°C under static conditions to allow Galectin-3/TF-Ag docking.

5. Standardized Washing

-

Wash the wells carefully 3 times with warm PBS using a multichannel pipette at a 45-degree angle. This standardized shear force removes non-adherent cells while preserving true molecular docking.

6. Fluorometric Quantification

-

Read the plate using a fluorescence microplate reader (Ex: 490 nm / Em: 520 nm). Calculate the percentage of adhesion relative to the vehicle control.

Figure 2: Experimental workflow for competitive inhibition of tumor cell adhesion using synthetic TF-Ag.

Therapeutic and Diagnostic Implications

Understanding the biological role of the TF antigen through probes like CAS 88274-25-3 has directly catalyzed several drug development avenues:

-

Monoclonal Antibodies (mAbs): Antibodies targeting the TF-Ag alpha configuration (e.g., JAA-F11) have shown profound efficacy in blocking lung metastasis and improving prognosis in breast cancer models by physically occluding the Galectin-3 binding site[4][7].

-

Active Immunotherapy (Vaccines): Because the TF antigen is an oncofetal pancarcinoma antigen, it is a prime candidate for carbohydrate-based cancer vaccines designed to stimulate a cytotoxic T-cell response against TF-expressing tumors[9].

-

Small Molecule Inhibitors: Structural data derived from Gal-β1,3-GalNAc-β-OMe binding assays are currently being used to design high-affinity, orally bioavailable Galectin-3 antagonists to prevent metastatic seeding[7].

References

- Title: N-ACETYL-3-O-B-D-GALACTOPYRANOSYL-B-D-GA | 88274-25-3 Source: ChemicalBook URL

- Title: Profiling of Naturally Occurring Antibodies to the Thomsen-Friedenreich Antigen in Health and Cancer: The Diversity and Clinical Potential Source: NIH / PMC URL

- Title: Interaction of the Oncofetal Thomsen–Friedenreich Antigen with Galectins in Cancer Progression and Metastasis Source: Frontiers in Oncology URL

- Title: Schematic representation of TF antigen participation in adhesion of metastatic cancer cells to the endothelium Source: ResearchGate URL

- Title: Expression of Thomsen–Friedenreich Antigen in Colorectal Cancer and Association with Microsatellite Instability Source: MDPI URL

- Title: Anti-Thomsen-Friedenreich-Ag (anti-TF-Ag)

- Title: Anti-Thomsen-Friedenreich-Ag (anti-TF-Ag)

- Source: NCI Thesaurus / Doctor.

Sources

- 1. N-ACETYL-3-O-B-D-GALACTOPYRANOSYL-B-D-GA | 88274-25-3 [chemicalbook.com]

- 2. N-ACETYL-3-O-B-D-GALACTOPYRANOSYL-B-D-GA | 88274-25-3 [chemicalbook.com]

- 3. Profiling of Naturally Occurring Antibodies to the Thomsen-Friedenreich Antigen in Health and Cancer: The Diversity and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Thomsen-Friedenreich-Ag (anti-TF-Ag) potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Interaction of the Oncofetal Thomsen–Friedenreich Antigen with Galectins in Cancer Progression and Metastasis [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. imrpress.com [imrpress.com]

- 9. doctor.am [doctor.am]

Discovery and natural occurrence of N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA.

Discovery and Natural Occurrence of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosamine (Thomsen-Friedenreich Antigen)

Part 1: Executive Summary & Chemical Identity

Subject Identity : The chemical string N-Acetyl-3-O-β-D-galactopyranosyl-β-D-GA (often abbreviated in chemical catalogs as Gal-β1,3-GalNAc ) refers to the disaccharide core of the Thomsen-Friedenreich (TF) antigen , also known as the Core 1 O-glycan .[1]

While the specific catalog name (CAS 88274-25-3) often refers to the beta-methyl glycoside used as a laboratory standard, the biological entity is the alpha -linked conjugate found on human cell surfaces. This guide bridges the gap between the synthetic reagent and its profound role in oncology and glycobiology.

| Feature | Technical Specification |

| IUPAC Name | β-D-Galactopyranosyl-(1→3)-2-acetamido-2-deoxy-D-galactopyranose |

| Common Names | Thomsen-Friedenreich Antigen, T-Antigen, TF Antigen, Core 1 |

| Structure | Galβ1-3GalNAc |

| Biological Linkage | Galβ1-3GalNAcα 1-Ser/Thr (in mucins/glycoproteins) |

| Primary Relevance | Pan-carcinoma antigen (exposed in ~90% of carcinomas) |

Part 2: Discovery and Historical Context

The discovery of this molecule is a classic example of serendipity in science, evolving from a "bacterial contamination" artifact to a critical cancer biomarker.

The "Hübener-Thomsen-Friedenreich" Phenomenon (1927-1930)

The story began not with chemical synthesis, but with a puzzling observation in blood transfusion medicine.[1]

-

Observation : Oluf Thomsen (1927) noticed that stored red blood cells (RBCs) became "pan-agglutinable"—they clumped when mixed with serum from any human donor, regardless of blood type.[1]

-

Mechanism Elucidation : Thomsen’s student, V. Friedenreich (1930), identified the cause: bacterial contamination. Bacteria (e.g., Vibrio cholerae, Clostridium perfringens) produced an enzyme (neuraminidase) that stripped away surface sialic acids.

-

The "T-Antigen" : This enzymatic stripping "unmasked" a hidden carbohydrate structure on the RBC surface. Friedenreich named this the T-antigen (T for Thomsen).[2][3] All humans possess naturally occurring anti-T antibodies (likely induced by gut flora), causing the agglutination.

Structural Elucidation (1950s-1960s)

The precise chemical identity of the T-antigen was unknown for decades.

-

The Glycophorin Connection : In the 1960s, Klenk and Uhlenbruck localized the antigen to glycophorin A, the major sialoglycoprotein of RBCs.[3]

-

Chemical Proof : Kim and Uhlenbruck (1966) used inhibition studies with specific disaccharides.[3] They demonstrated that Gal-β1,3-GalNAc was the most potent inhibitor of the anti-T lectin (Peanut Agglutinin, PNA), definitively establishing the structure as N-Acetyl-3-O-β-D-galactopyranosyl-D-galactosamine .

Part 3: Natural Occurrence & Biosynthesis

In human biology, the occurrence of Gal-β1,3-GalNAc is dictated by a "Cryptic vs. Exposed" paradigm. It is ubiquitous but usually hidden.

The "Cryptic" State (Healthy Tissue)

In normal epithelial cells, the T-antigen is an intermediate, not an endpoint.

-

Biosynthesis : The enzyme C1GALT1 (T-synthase) creates the T-antigen by adding Galactose to the Tn antigen (GalNAc-Ser/Thr).

-

Masking : Immediately after formation, the T-antigen is extended or capped by sialic acids (via ST3Gal1 or ST6GalNAc ) to form complex mucins.

-

Result : The raw Gal-β1,3-GalNAc epitope is masked by a negative charge shield, preventing immune recognition.

The "Exposed" State (Carcinoma)

In cancer (breast, colon, prostate), the masking machinery fails.

-

Mechanism : Dysregulation of glycosyltransferases (downregulation of extension enzymes) or mutations in the chaperone Cosmc (required for T-synthase function) lead to the accumulation of truncated O-glycans.

-

Result : The "naked" T-antigen is exposed on the cell surface. This exposure correlates with metastasis, as the T-antigen mediates adhesion to the endothelium via Galectin-3 .

Biosynthetic Pathway Diagram

The following diagram illustrates the critical junction where healthy glycosylation diverges from the pathological expression of the T-antigen.

Caption: The central role of T-Antigen (Red) as a biosynthetic checkpoint. In cancer, the pathways to Green nodes (Masking/Elongation) are often blocked, leading to T-Antigen accumulation.

Part 4: Experimental Protocols & Characterization

For researchers working with CAS 88274-25-3 (the synthetic standard) or isolating the natural antigen, the following protocols ensure valid identification.

Protocol 1: Lectin-Based Detection (The "Gold Standard")

Principle : Peanut Agglutinin (PNA ) binds specifically to the terminal Gal-β1,3-GalNAc sequence. It does not bind sialylated forms.

-

Preparation : Fix cells (4% paraformaldehyde) or prepare tissue microarray.

-

Neuraminidase Treatment (Control) :

-

Treat one set of samples with Vibrio cholerae neuraminidase (0.1 U/mL, 37°C, 1 hr).

-

Rationale: This strips sialic acid, converting cryptic Sialyl-T into exposed T-antigen. This serves as the "Total T-antigen" control.

-

-

Staining :

-

Incubate with Biotinylated-PNA (10 µg/mL) for 1 hr at RT.

-

Note: PNA requires Ca²⁺ and Mg²⁺; ensure buffer contains 1mM CaCl₂/MgCl₂.

-

-

Detection : Incubate with Streptavidin-FITC or HRP.

-

Interpretation :

-

Staining without Neuraminidase : Indicates naturally exposed T-antigen (Cancer phenotype).

-

Staining only after Neuraminidase : Indicates normal, sialylated mucins (Healthy phenotype).

-

Protocol 2: Chemical Synthesis (Enzymatic Route)

While chemical synthesis is complex, the enzymatic route using recombinant T-synthase is preferred for generating biological standards.

| Component | Concentration/Condition | Role |

| Acceptor | 10 mM GalNAc-α-O-Bn (or Protein-GalNAc) | Substrate mimicking Tn-antigen. |

| Donor | 15 mM UDP-Galactose | Sugar donor. |

| Enzyme | Recombinant soluble C1GALT1 | Catalyzes β1-3 linkage. |

| Buffer | 50 mM MES, pH 6.5, 10 mM MnCl₂ | Mn²⁺ is an obligate cofactor. |

| Purification | HPLC (C18 column) | Separate product from UDP. |

References

-

Thomsen, O. (1927).[1] "Ein vermehrungsfähiges Agens als Veränderer des isoagglutinatorischen Verhaltens der roten Blutkörperchen." Zeitschrift für Immunitätsforschung, 52, 85-107. (Discovery of the phenomenon).

-

Friedenreich, V. (1930).[1][3] "The Thomsen Hemagglutination Phenomenon." Levin and Munksgaard, Copenhagen. (Identification of the enzymatic mechanism).

-

Springer, G. F. (1984). "T and Tn, general carcinoma autoantigens." Science, 224(4654), 1198-1206. Link (Establishment as a pan-carcinoma antigen).

-

Ju, T., & Cummings, R. D. (2002). "A sudden insight into the role of Cosmc in the O-glycosylation pathway." Proceedings of the National Academy of Sciences, 99(26), 16613-16618. Link (Biosynthesis and chaperone role).

-

Yu, L. G. (2007). "The oncofetal Thomsen-Friedenreich carbohydrate antigen in cancer progression." Glycoconjugate Journal, 24(8), 411-420. Link (Clinical relevance and Galectin-3 interaction).

-

Klenk, E., & Uhlenbruck, G. (1960). "Über neuraminsäurehaltige Mucoide aus Menschenerythrocytenstroma, ein Beitrag zur Chemie der Agglutinogene." Hoppe-Seyler's Zeitschrift für physiologische Chemie, 319, 151-160. (Structural localization to glycophorin).[3]

Sources

Physicochemical Properties of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-galactosaminide

Topic: Physicochemical Properties of Methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-galactopyranoside (Galβ1-3GalNAcβ-OMe).

Technical Guide for Biochemical Research & Drug Development

Executive Summary

This guide details the physicochemical and functional properties of Methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-galactopyranoside (CAS: 88274-25-3), often abbreviated in catalog nomenclature as N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA .[1]

This disaccharide is a synthetic methyl glycoside of the Thomsen-Friedenreich antigen (T-antigen) core.[1] While the natural T-antigen (Galβ1-3GalNAcα-Ser/Thr) is a tumor-associated carbohydrate antigen (TACA) linked to protein backbones via an alpha-linkage, this reagent (beta-methyl glycoside) serves as a critical soluble model for structural biology, lectin binding kinetics (e.g., Arachis hypogaea agglutinin), and glycosyltransferase inhibition studies.[1] Its high water solubility and defined stereochemistry make it a standard for calibrating analytical systems in glycobiology.

Chemical Identity & Structure

Nomenclature & Identification

| Property | Data |

| IUPAC Name | Methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-galactopyranoside |

| Common Synonyms | Galβ1-3GalNAcβ-OMe; T-Antigen Methyl Glycoside (Beta); Methyl β-D-Gal-(1→3)-β-D-GalNAc |

| CAS Number | 88274-25-3 |

| Molecular Formula | C₁₅H₂₇NO₁₁ |

| Molecular Weight | 397.38 g/mol |

| SMILES | CO[C@@H]1O[C@H]2O)[C@H]1NC(C)=O |

| Stereochemistry | Beta (β) anomer at methyl glycosidic bond; Beta (β) 1→3 inter-glycosidic linkage |

Structural Visualization

The following diagram illustrates the connectivity, highlighting the Galactose donor, the GalNAc acceptor, and the beta-methyl protecting group that locks the anomeric configuration.

[1][5]

Physicochemical Properties

Physical State & Solubility

-

Appearance: White to off-white crystalline powder.

-

Solubility:

-

Water: Highly soluble (>50 mg/mL). The presence of multiple hydroxyl groups and the acetamido moiety facilitates strong hydrogen bonding with water.

-

DMSO: Soluble.

-

Ethanol: Sparingly soluble.

-

-

Hygroscopicity: Moderately hygroscopic. Storage under desiccation is required to prevent hydrolysis or weight error during weighing.

Thermal & Stability Profile

-

Melting Point: Typically decomposes above 200°C (characteristic of carbohydrate derivatives).

-

Stability:

-

pH Stability: Stable in neutral and chemically inert buffers (pH 6.0–8.0).

-

Hydrolysis: The glycosidic bonds are susceptible to acid hydrolysis (e.g., 2M TFA at 100°C) and specific enzymatic cleavage by endo-α-N-acetylgalactosaminidase (if alpha-linked) or β-galactosidases .[1]

-

Storage: -20°C is recommended for long-term stability to prevent anomerization or degradation.[1]

-

Biological Significance & Applications

T-Antigen Mimicry

The core structure Galβ1-3GalNAc is the Thomsen-Friedenreich (TF) antigen.[1][2] In healthy cells, this core is usually sialylated (masked).[1] In carcinomas (breast, colon, prostate), it is often exposed (unmasked), making it a key tumor marker.[1]

-

Reagent Utility: This beta-methyl glycoside is used to study the binding specificity of TF-binding lectins, such as Peanut Agglutinin (PNA) and Jacalin .

-

Note on Stereochemistry: PNA binds preferentially to the Galβ1-3GalNAc structure. While the natural linkage to Ser/Thr is alpha (α), the beta-methyl glycoside (CAS 88274-25-3) is often used as a soluble competitive inhibitor or reference standard in NMR and crystallographic studies to define the binding pocket geometry of anti-TF antibodies.[1]

Experimental Workflow: Lectin Binding Assay

The following protocol outlines the use of this molecule as an inhibitor to validate lectin specificity.

-

Preparation: Dissolve Galβ1-3GalNAcβ-OMe in PBS to create a 100 mM stock solution.

-

Incubation: Mix biotinylated Peanut Agglutinin (PNA) (5 µg/mL) with varying concentrations (0.1 µM – 10 mM) of the inhibitor. Incubate for 30 min at RT.

-

Application: Apply the mixture to TF-antigen-coated microplates (e.g., asialofetuin-coated).

-

Detection: Wash and detect bound PNA using Streptavidin-HRP.

-

Result: A decrease in signal confirms specific binding to the Galβ1-3GalNAc core.

Biosynthetic Pathway Context

This molecule mimics the product of the C1GALT1 (Core 1 Synthase) enzyme, which transfers Galactose from UDP-Gal to GalNAc-Ser/Thr.[1]

[1][3][5][6]

Analytical Protocols

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for verifying the beta-linkage and purity.

-

Solvent: D₂O at 25°C.

-

Key Signals (¹H NMR, 500 MHz):

-

H-1 (Gal): Doublet at ~4.45 ppm (

Hz), confirming the beta configuration of the Galactose. -

H-1 (GalNAc): Doublet at ~4.3–4.5 ppm (depending on exact conditions), confirming the beta -methyl glycoside.[1] (Note: Alpha-anomers typically appear >4.8 ppm).[1]

-

N-Acetyl (-NHCOCH₃): Singlet at ~2.04 ppm (3H).[1]

-

O-Methyl (-OCH₃): Singlet at ~3.55 ppm (3H).[1]

-

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (ESI+).

-

Expected Ions:

Synthesis Overview

Synthesis is typically achieved via chemical glycosylation or chemo-enzymatic routes.

-

Acceptor Preparation: Methyl 2-acetamido-2-deoxy-β-D-galactopyranoside is selectively protected (e.g., benzylidene acetal) to leave the C3-OH free.[1]

-

Donor Activation: A Galactose donor (e.g., Peracetylated Galactosyl Trichloroacetimidate) is activated using a Lewis acid (TMSOTf).[1]

-

Coupling: The donor attacks the C3-OH of the acceptor. Solvent participation (e.g., acetonitrile) or neighbor group participation ensures beta-selectivity .[1]

-

Deprotection: Global deprotection (e.g., Zemplén transesterification) yields the final free disaccharide.

References

-

PubChem. Thomsen-Friedenreich Antigen Core (Gal-beta-1,3-GalNAc) Structure and Biology.[1] Available at: [Link][1]

-

UniProt. C1GALT1 - Glycoprotein-N-acetylgalactosamine 3-beta-galactosyltransferase 1.[1] Available at: [Link][1]

Sources

Function of N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA in glycobiology.

An In-Depth Technical Guide to the Function of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine (Galβ1-3GlcNAc) in Glycobiology

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The disaccharide N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine, commonly known as Galβ1-3GlcNAc or Type 1 N-acetyllactosamine (LacNAc), is a fundamental carbohydrate structure with profound implications in cellular biology and pathology. While often overshadowed by its isomeric counterpart, Type 2 LacNAc (Galβ1-4GlcNAc), the Type 1 chain serves as a critical recognition element for a host of endogenous lectins, thereby mediating a spectrum of physiological and pathological processes. This guide provides a comprehensive overview of Galβ1-3GlcNAc, from its biosynthesis and structural significance to its functional roles in immunity, cell signaling, and cancer. We further detail robust experimental protocols for its synthesis and analysis, and explore its burgeoning potential as a therapeutic target and diagnostic biomarker, offering a holistic resource for professionals in the field of glycobiology and drug development.

Part 1: The Molecular Foundation of Galβ1-3GlcNAc

Structural Definition and Isomeric Context

Galβ1-3GlcNAc is a disaccharide composed of a galactose (Gal) molecule linked via a β1-3 glycosidic bond to an N-acetylglucosamine (GlcNAc) molecule. This specific linkage distinguishes it as a "Type 1" chain.[1] This is in contrast to the "Type 2" chain (Galβ1-4GlcNAc), where the linkage is β1-4. This seemingly minor structural variance has significant functional consequences, as it dictates the shape and electronic properties of the glycan, thereby influencing its recognition by glycan-binding proteins (GBPs), most notably galectins.[2][3] Both Type 1 and Type 2 structures can serve as foundational units for the synthesis of more complex glycans, including the addition of sialic acid or fucose to form blood group antigens.[1][4][5]

Biosynthesis and Distribution

The synthesis of Galβ1-3GlcNAc is catalyzed by a specific family of enzymes known as β1-3-galactosyltransferases (β3GalTs). These enzymes, located in the Golgi apparatus, transfer galactose from a high-energy donor substrate, UDP-galactose, to a terminal GlcNAc residue on a growing glycan chain of a glycoprotein or glycolipid.[1] N-acetyl-D-glucosamine serves as the acceptor substrate for these galactosyltransferases.[6]

The expression of β3GalTs is highly regulated and often tissue-specific, leading to a controlled distribution of Type 1 chains. In humans, Type 1 chains are predominantly found in epithelial tissues, such as those lining the gastrointestinal and reproductive tracts.[1]

Caption: Biosynthesis of the Galβ1-3GlcNAc (Type 1) chain.

Part 2: Functional Roles in Cellular and Systemic Biology

The Galectin-Glycan Axis: A Master Regulator

The primary functional role of Galβ1-3GlcNAc is to act as a ligand for galectins, a family of soluble β-galactoside-binding proteins.[7][8][9] By binding to glycans on cell surface receptors, galectins can form a "galectin lattice" that clusters these receptors, modulating signal strength and duration.[4] This interaction is central to numerous biological processes.[4][7]

Different galectins exhibit distinct binding preferences for Type 1 versus Type 2 LacNAc chains, which underpins their specialized biological functions. This differential recognition allows for fine-tuned control of cellular behavior based on the specific glycan structures present on the cell surface.[2]

| Galectin | Binding Preference / Characteristics | Key References |

| Galectin-1 | Preferentially binds Type 2 LacNAc (Galβ1-4GlcNAc).[3] | [3] |

| Galectin-3 | Can bind both Type 1 and Type 2 chains, often with a preference for internal LacNAc residues within polylactosamine chains. | [10] |

| Galectin-4 | Demonstrates significant affinity for blood group antigens built upon LacNAc scaffolds.[3] | [3] |

| Galectin-7 | Exhibits a preferential binding to Type 1 LacNAc (Galβ1-3GlcNAc).[3] | [3] |

| Galectin-8 (N-terminal) | Shows strong binding to Galβ1-3GlcNAc and Galβ1-3GalNAc.[10] | [10] |

Orchestration of the Immune Response

Galectin-glycan interactions are integral to nearly every facet of the immune system.[7] The presence of Galβ1-3GlcNAc on immune cell glycoproteins can influence:

-

T-Cell Activation and Apoptosis: Galectin binding can either promote or inhibit T-cell responses, contributing to immune homeostasis.[4][7]

-

Inflammation: Galectins can act as potent immunomodulators, influencing inflammatory pathways.[4]

-

Maternal-Fetal Immune Tolerance: The unique glycan landscape at the maternal-fetal interface, involving galectin recognition, is crucial for preventing rejection of the fetus.[4]

-

Pathogen Recognition: Some pathogens have evolved to either bind to host glycans like Galβ1-3GlcNAc to facilitate infection or to mimic them to evade the immune system.[4][11]

Caption: Galectin-mediated cross-linking of T-cell receptors.

Implications in Cancer Biology

Aberrant glycosylation is a universal hallmark of cancer. Tumor cells often display altered expression of glycan structures, including an increase or decrease in Type 1 chains. This can have profound effects on cancer progression:

-

Metastasis and Angiogenesis: Changes in cell surface glycans can alter cell adhesion properties, promoting tumor cell detachment, migration, and the formation of new blood vessels.[4]

-

Immune Evasion: Cancer cells can manipulate their glycan profile to engage with galectins on immune cells, leading to the suppression of anti-tumor immune responses.

-

Biomarkers: The level of natural antibodies against the internal Galβ1-3GlcNAc motif has been observed to be lower in patients with breast cancer, suggesting a role in anti-cancer immune surveillance and potential as a biomarker.[12]

Part 3: Key Methodologies for Research and Development

A deep understanding of Galβ1-3GlcNAc requires robust methods for its synthesis, purification, and analysis.

Synthesis and Purification

While complex chemical synthesis is possible, enzymatic synthesis offers a highly specific and efficient route.[13][14] The following protocol is based on a well-established transgalactosylation method.[15][16][17]

Protocol 1: Enzymatic Synthesis and Purification of Galβ1-3GlcNAc

-

Principle: This two-stage enzymatic protocol first uses a β-galactosidase with broad specificity to generate a mixture of disaccharide isomers. A second, more specific β-galactosidase is then used to hydrolyze unwanted isomers, enriching the desired Galβ1-3GlcNAc product. Purification is achieved via gel filtration chromatography.

-

Materials:

-

Lactose (Galactose donor)

-

N-acetylglucosamine (GlcNAc) (Acceptor)

-

Bovine testes β-galactosidase

-

Escherichia coli β-galactosidase

-

Sodium phosphate buffer

-

Gel filtration column (e.g., Bio-Gel P-2)

-

HPLC system for analysis

-

-

Methodology:

-

Transgalactosylation Reaction:

-

Dissolve lactose and a molar excess of GlcNAc in sodium phosphate buffer.

-

Add bovine testes β-galactosidase.

-

Incubate at 37°C, monitoring the reaction progress by TLC or HPLC. This reaction will produce a mixture of Galβ1-3GlcNAc, Galβ1-6GlcNAc, and other isomers.

-

-

Selective Hydrolysis:

-

Once the initial reaction plateaus, inactivate the bovine enzyme (e.g., by heat treatment).

-

Adjust the pH of the solution to the optimal pH for E. coli β-galactosidase.

-

Add E. coli β-galactosidase. This enzyme preferentially hydrolyzes isomers other than Galβ1-3GlcNAc.

-

Incubate and monitor until the unwanted isomers are minimized.

-

-

Purification:

-

Terminate the reaction and concentrate the mixture.

-

Apply the concentrated sample to a pre-equilibrated gel filtration column.

-

Elute with deionized water and collect fractions.

-

-

Analysis and Pooling:

-

Analytical and Binding Assays

Characterizing the synthesized product and its interactions is a critical validation step.

Caption: Workflow for synthesis, purification, and analysis.

Protocol 2: Lectin Blotting for Detection of Type 1 LacNAc

-

Principle: This method uses lectins with known specificity to detect the presence of Galβ1-3GlcNAc on glycoproteins separated by SDS-PAGE and transferred to a membrane.

-

Materials:

-

Protein sample separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking buffer (e.g., 5% BSA in TBS-T).

-

Biotinylated lectin specific for or capable of binding Type 1 LacNAc (e.g., Ricinus communis agglutinin I - RCA₁₂₀, which binds both Type 1 and 2, or a more specific research lectin if available).

-

Streptavidin-HRP conjugate.

-

Chemiluminescent HRP substrate.

-

-

Methodology:

-

Blocking: Block the PVDF membrane for 1 hour at room temperature to prevent non-specific binding.

-

Lectin Incubation: Incubate the membrane with the biotinylated lectin (diluted in blocking buffer) for 1-2 hours.

-

Washing: Wash the membrane thoroughly with TBS-T (3 x 10 minutes).

-

Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate for 1 hour.

-

Final Washes: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and image the blot. The resulting bands indicate glycoproteins carrying accessible galactosyl residues, including Galβ1-3GlcNAc. Specificity can be confirmed by performing a parallel experiment where incubation with the lectin is competed with free Galβ1-3GlcNAc disaccharide.

-

Part 4: Therapeutic and Diagnostic Horizons

The critical roles of Galβ1-3GlcNAc in pathophysiology position it as a valuable target for modern medicine.

Drug Development and Targeting

-

Galectin Inhibition: Given the role of galectins in promoting cancer and inflammation, developing small molecules or glycomimetics that block the binding site for Galβ1-3GlcNAc is a promising therapeutic strategy.[2] These inhibitors could prevent galectin-mediated cell adhesion, signaling, and immune suppression.

-

Targeted Drug Delivery: The specificity of certain galectins for Type 1 LacNAc can be exploited for targeted drug delivery. For example, a therapeutic payload could be conjugated to a glycan that is preferentially recognized by a galectin overexpressed in a specific tissue, such as a tumor.[8]

Diagnostics and Biomarkers

As noted, the glycan profiles on cells and circulating proteins change in disease states. Monitoring the levels of glycoproteins bearing the Galβ1-3GlcNAc structure, or the levels of natural antibodies against it, could serve as a non-invasive method for the diagnosis or prognosis of diseases like breast cancer.[12]

Conclusion

N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine is far more than a simple structural isomer; it is a nuanced modulator of biological function. Its role as a primary recognition ligand for galectins places it at the crossroads of cellular communication, immune regulation, and disease progression. For researchers and developers, a thorough understanding of its biosynthesis, function, and the methodologies used to study it is paramount. As the field of glycobiology continues to mature, the targeted manipulation of the Galβ1-3GlcNAc-galectin axis holds immense promise for the development of next-generation diagnostics and therapeutics.

References

-

Hedbys, L., Johansson, E., Mosbach, K., Larsson, P. O., Gunnarsson, A., Svensson, S., & Lönn, H. (1989). Synthesis of Galβ1-3GlcNAc and Galβ1-3GlcNAcβ-SEt by an enzymatic method comprising the sequential use of β-galactosidases from bovine testes and Escherichia coli. Glycoconjugate Journal. [Link]

-

Gajęcka, M., & Bączek, T. (2024). Abnormal Galectin Signaling in the Pathomechanisms of Placental Dysfunction in Gestational Diabetes Mellitus. International Journal of Molecular Sciences. [Link]

-

Leffler, H. (2023). Structure and biochemical analysis of galectin interactions with glycoproteins. Glycoforum. [Link]

-

Hedbys, L., Johansson, E., Mosbach, K., Larsson, P. O., Gunnarsson, A., Svensson, S., & Lönn, H. (1989). Synthesis of Gal beta 1-3GlcNAc and Gal beta 1-3GlcNAc beta-SEt by an enzymatic method comprising the sequential use of beta-galactosidases from bovine testes and Escherichia coli. Glycoconjugate Journal. [Link]

-

Hedbys, L., Johansson, E., Mosbach, K., Larsson, P. O., Gunnarsson, A., Svensson, S., & Lönn, H. (1989). Synthesis of Galβ1-3GlcNAc and Galβ1-3GlcNAcβ-SEt by an enzymatic method comprising the sequential use of β-galactosidases from bovine testes and >Escherichia coli>. Lund University Publications. [Link]

-

Rabinovich, G. A. (2010). Glycobiology of immune responses. Annals of the New York Academy of Sciences. [Link]

-

Machado, I. P., & Norgard-Sumnicht, K. E. (2014). The Galα1,3Galβ1,4GlcNAc-R (α-Gal) epitope: a carbohydrate of unique evolution and clinical relevance. Frontiers in Immunology. [Link]

-

Canales, A., et al. (2022). NMR Investigation of Protein‐Carbohydrate Interactions: The Recognition of Glycans by Galectins Engineered with Fluorotryptophan. Chemistry – A European Journal. [Link]

-

Fung, H. L., & Demetriou, M. (2014). Key regulators of galectin–glycan interactions. Glycobiology. [Link]

-

Tsvetkov, Y. E., et al. (2015). Synthesis of Oligosaccharides Containing Internal and Terminal Fragment Galβ1-3GlcNAc. Russian Journal of Bioorganic Chemistry. [Link]

-

Hayes, B. K., Hart, G. W., & Chalkley, R. J. (2005). Analytical Methods for the Study of O-GlcNAc Glycoproteins and Glycopeptides. Methods in Enzymology. [Link]

-

Navakouski, M., et al. (2019). Human Natural Antibodies Recognizing Glycan Galβ1-3GlcNAc (LeC). International Journal of Molecular Sciences. [Link]

-

ResearchGate. (n.d.). Glycosylation patterns of Galβ1-3GlcNAcβ1- to form the blood group A, B, H and Lewis blood group antigens. ResearchGate. [Link]

-

Ashmus, R. A., et al. (2016). Synthesis of Galα(1,3)Galβ(1,4)GlcNAcα-, Galβ(1,4)GlcNAcα- and GlcNAc-containing neoglycoproteins and their immunological evaluation in the context of Chagas disease. Glycobiology. [Link]

-

Ashmus, R. A., et al. (2016). Synthesis of Galα(1,3)Galβ(1,4)GlcNAcα-, Galβ(1,4)GlcNAcα- and GlcNAc-containing neoglycoproteins and their immunological evaluation in the context of Chagas disease. PubMed. [Link]

-

Garcés-García, P., et al. (2013). Synthesis and characterization of sulfated Gal-β-1,3/4-GlcNAc disaccharides through consecutive protection/glycosylation steps. Chemistry – An Asian Journal. [Link]

-

Bumba, L., et al. (2021). Exploring galectin interactions with human milk oligosaccharides and blood group antigens identifies BGA6 as a functional galectin-4 ligand. Journal of Biological Chemistry. [Link]

-

Liu, Y., et al. (2023). Unambiguous identification and quantification of galactose-α-1,3-galactose as a critical quality attribute with mass spectrometry and exoglycosidases. Analytical and Bioanalytical Chemistry. [Link]

-

Clarke, B. R., et al. (2011). Characterization of Two UDP-Gal:GalNAc-Diphosphate-Lipid β1,3-Galactosyltransferases WbwC from Escherichia coli Serotypes O104 and O5. Journal of Bacteriology. [Link]

-

Vértesy, S., et al. (2016). Lectin-Glycan Interaction Network-Based Identification of Host Receptors of Microbial Pathogenic Adhesins. mBio. [Link]

-

Varki, A., et al. (Eds.). (2022). Structures Common to Different Types of Glycans. Essentials of Glycobiology, 4th edition. [Link]

-

Renkonen, O., et al. (1989). Wheat germ agglutinin chromatography of GlcNacβ1-3(GlcNAcβl-6)Gal and GlcNAcβ1-3(GlcNAcβ1-6)Galβ1-4GlcNAc, obtained by in vitro synthesis and by partial cleavage of teratocarcinoma poly-N-acetyllactosaminoglycans. Biochemistry and Cell Biology. [Link]

-

Varki, A., et al. (Eds.). (2022). Glycans in Acquired Human Diseases. Essentials of Glycobiology, 4th edition. [Link]

Sources

- 1. Structures Common to Different Types of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Key regulators of galectin–glycan interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring galectin interactions with human milk oligosaccharides and blood group antigens identifies BGA6 as a functional galectin-4 ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Acetyl-D-glucosamine [sigmaaldrich.com]

- 7. Glycobiology of immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sussex-research.com [sussex-research.com]

- 9. sussex-research.com [sussex-research.com]

- 10. Structure and biochemical analysis of galectin interactions with glycoproteins [glycoforum.gr.jp]

- 11. Lectin-Glycan Interaction Network-Based Identification of Host Receptors of Microbial Pathogenic Adhesins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human Natural Antibodies Recognizing Glycan Galβ1-3GlcNAc (LeC) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Synthesis and characterization of sulfated Gal-β-1,3/4-GlcNAc disaccharides through consecutive protection/glycosylation steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. Synthesis of Gal beta 1-3GlcNAc and Gal beta 1-3GlcNAc beta-SEt by an enzymatic method comprising the sequential use of beta-galactosidases from bovine testes and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. portal.research.lu.se [portal.research.lu.se]

Preliminary research on N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA's mechanism of action.

Technical Whitepaper: Mechanism of Action of Methyl -D-Gal-(1 3)-GalNAc- (Synthetic TF Antigen Core)

Executive Summary & Molecular Identity

Compound Identifier: N-Acetyl-3-O-

This technical guide delineates the preliminary mechanism of action (MOA) for Gal

Its primary utility lies in targeting Galectin-3 (Gal-3) and Macrophage Galactose-type Lectin (MGL/CD301) , two carbohydrate-binding proteins pivotal in tumor metastasis, immune evasion, and fibrosis. This guide explores its binding kinetics, structural inhibition mechanism, and experimental validation protocols.

Mechanism of Action: Ligand-Receptor Dynamics

The pharmacological potential of Gal

Primary Target: Galectin-3 Carbohydrate Recognition Domain (CRD)

Galectin-3 is a chimera-type lectin that forms pentamers upon binding to multivalent glycoproteins, creating a lattice on the cell surface that regulates receptor retention (e.g., EGFR, TGF

-

Binding Mode: The disaccharide binds to the canonical carbohydrate-binding groove on the convex face of the Gal-3 CRD.

-

Key Interactions:

-

Hydrophobic Stacking: The galactose ring stacks against a conserved Tryptophan residue (Trp181 in human Gal-3).

-

Hydrogen Bonding: The C4-OH and C6-OH of the galactose unit engage the "Glu-Water-Arg-Water" motif (Glu184, Arg144) essential for affinity.

-

Specificity: Unlike Galectin-1, which has low affinity for the TF antigen due to steric hindrance from a specific loop (residues 51-55), Galectin-3 accommodates the Gal

1-3GalNAc structure with high affinity (

-

Functional Consequence: Lattice Disruption

By occupying the CRD, Gal

-

Inhibition of Metastasis: Blocks the adhesion of circulating tumor cells (overexpressing TF antigen) to the endothelium (expressing Galectin-3).

-

Immune Modulation: Interacts with MGL on dendritic cells and macrophages, potentially modulating antigen presentation and T-cell activation profiles.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism disrupting the Galectin-3 signaling axis.

Figure 1: Mechanism of Galectin-3 lattice disruption by Gal

Experimental Protocols for Validation

To validate the MOA and affinity of this compound, the following self-validating experimental systems are recommended.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Quantify the dissociation constant (

Methodology:

-

Ligand Immobilization: Immobilize Recombinant Human Galectin-3 (rhGal-3) on a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry) to a density of ~3000 RU.

-

Control Channel: Activate and block with ethanolamine without protein.

-

-

Analyte Preparation: Dissolve Gal

1-3GalNAc -

Injection Cycle:

-

Flow rate: 30

/min. -

Contact time: 60 seconds (association).

-

Dissociation time: 120 seconds.

-

-

Regeneration: Short pulse (10s) of 100 mM Lactose or 10 mM Glycine-HCl (pH 2.5) to remove bound glycan.

-

Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model (or steady-state affinity model if kinetics are too fast) to derive

.

Validation Criteria:

-

should be in the range of 50–100

-

Lactose control should show

(lower affinity than TF antigen).

Protocol B: Solid-Phase Inhibition Assay

Objective: Assess the compound's ability to inhibit Galectin-3 binding to a multivalent glycoprotein (Asialofetuin), mimicking the cell surface.

Methodology:

-

Coating: Coat 96-well ELISA plates with Asialofetuin (ASF) (1

/well) in carbonate buffer (pH 9.6) overnight at 4°C. -

Blocking: Block with 3% BSA in PBS-T for 1 hour.

-

Competition:

-

Pre-incubate Biotinylated rhGal-3 (0.5

) with serial dilutions of Gal

-

-

Binding: Transfer mixtures to the ASF-coated plate and incubate for 1 hour.

-

Detection: Wash 3x with PBS-T. Add Streptavidin-HRP (1:5000) followed by TMB substrate.

-

Quantification: Measure OD450. Calculate

.

Data Presentation:

| Compound | Target | Expected | Relative Potency (vs Lactose) |

| Gal | Galectin-3 | ~150 | High |

| Lactose (Control) | Galectin-3 | ~1.5 | Low (Reference) |

| Gal | Galectin-3 | ~65 | Very High (Native) |

Quantitative Analysis of Binding Specificity[2]

The following table summarizes the comparative binding affinity of Galectin-3 versus Galectin-1 for TF-antigen derivatives, highlighting the selectivity of the target molecule.

| Ligand Structure | Galectin-3 Affinity ( | Galectin-1 Affinity ( | Specificity Note |

| Gal | ~65 | > 1000 | Highly Gal-3 Selective |

| Gal | 22 | No Binding | Native Mucin Core |

| Gal | 240 | 48 | Gal-1 prefers Type 2 LacNAc |

Data derived from isothermal titration calorimetry (ITC) and SPR studies [1, 2].

Biosynthetic & Research Applications

Beyond inhibition, this molecule serves as a defined acceptor substrate for glycosyltransferase characterization.

Sialylation Pathway

It acts as a substrate for ST3Gal1 (CMP-N-acetylneuraminate-beta-galactosamide-alpha-2,3-sialyltransferase 1).

-

Reaction: Gal

1-3GalNAc -

Significance: This conversion mimics the "capping" of the TF antigen seen in healthy cells, which prevents Galectin-3 binding.

Figure 2: Enzymatic sialylation of the scaffold, masking the Galectin-3 binding epitope.

References

-

Zhang, Y., et al. (2019). "Synthesis, binding affinity, and inhibitory capacity of cyclodextrin-based multivalent glycan ligands for human galectin-3." Bioorganic & Medicinal Chemistry.

-

Bian, C.F., et al. (2011). "Structural Basis for Distinct Binding Properties of the Human Galectins to Thomsen-Friedenreich Antigen." PLoS ONE.

-

Ideo, H., et al. (2002). "High-affinity binding of recombinant human galectin-4 to SO(3)(-)-->3Galbeta1-->3GalNAc pyranoside." Glycobiology.

-

ChemicalBook. (2025). "N-ACETYL-3-O-B-D-GALACTOPYRANOSYL-B-D-GA Product Information."

The Architect of Recognition: A Technical Guide to N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine (Galβ1-3GlcNAc) in Cell Signaling

Abstract

The cell surface is a dynamic landscape, adorned with a complex array of carbohydrate structures, or glycans, that collectively form the glycocalyx. These structures are not mere decorations; they are critical mediators of cellular communication, dictating interactions that govern everything from immune surveillance to metastatic progression. Within this intricate "sugar code," the disaccharide N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine (Galβ1-3GlcNAc), also known as Type 1 N-acetyllactosamine (LacNAc), emerges as a key architectural element. This guide provides an in-depth technical exploration of Galβ1-3GlcNAc, detailing its biosynthesis, its role as a recognition motif for glycan-binding proteins, and its subsequent influence on critical cell signaling pathways. We will dissect the molecular logic that positions this specific glycan as a modulator of receptor function and provide field-tested methodologies for its study, aimed at researchers, scientists, and drug development professionals seeking to decode and target this crucial aspect of cell biology.

The Molecular Profile of Galβ1-3GlcNAc: Structure and Biosynthesis

The function of any signaling molecule is intrinsically linked to its structure. Galβ1-3GlcNAc is a disaccharide composed of a galactose (Gal) molecule linked via a β1-3 glycosidic bond to an N-acetylglucosamine (GlcNAc) molecule.[1][2] This seemingly subtle linkage is paramount, distinguishing it from its more common isomer, Type 2 LacNAc (Galβ1-4GlcNAc), and the O-glycan Core 1 structure, the Thomsen-Friedenreich (TF or T) antigen (Galβ1-3GalNAc).[3][4][5][6]

The biosynthesis of Type 1 LacNAc chains is a carefully orchestrated process occurring within the Golgi apparatus, primarily catalyzed by a family of β1,3-N-acetylglucosaminyltransferases (B3GNTs).[7][8] These enzymes transfer a GlcNAc residue to a terminal galactose, initiating the formation of the Type 1 chain, which can then be further elongated.[7][8] The expression and activity of specific B3GNTs are often tissue-specific and can be significantly altered in pathological states, such as cancer, leading to an aberrant display of Galβ1-3GlcNAc structures on the cell surface.[7]

Caption: Biosynthesis of the Galβ1-3GlcNAc (Type 1 LacNAc) structure.

The Signaling Nexus: Galβ1-3GlcNAc as a Ligand for Galectins

The biological significance of Galβ1-3GlcNAc lies in its role as a recognition epitope for a class of endogenous glycan-binding proteins known as galectins.[1][2][9] Galectins translate the glycan code into cellular action by binding to specific carbohydrate structures and subsequently cross-linking glycoproteins on the cell surface or interacting with components of the extracellular matrix. This cross-linking can lead to the formation of a "galectin lattice," which dramatically alters the residency time, clustering, and signaling capacity of membrane receptors.[10]

Differential Recognition by Galectin Subtypes

The galectin family exhibits differential binding preferences for Type 1 versus Type 2 LacNAc isomers. This specificity is a crucial determinant of their biological function. For example, while Galectin-1 and Galectin-2 show little to no preference between the two isomers, Galectin-3 displays a higher affinity for Type 2 LacNAc structures.[9][11][12][13] However, both structures are recognized ligands, and the local concentration and presentation of these glycans on specific glycoproteins dictate the ultimate signaling outcome.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standards for quantifying these interactions. The choice between them is dictated by the experimental question: ITC provides a complete thermodynamic profile (Kd, ΔH, ΔS) in a single experiment, making it ideal for understanding the driving forces of the interaction. SPR, conversely, provides real-time kinetic data (kon and koff rates) in addition to the dissociation constant (Kd), which is invaluable for understanding the dynamics of the galectin lattice formation and stability.[14]

| Galectin | Ligand | Dissociation Constant (Kd) | Method | Reference |

| Galectin-3 | Galβ1-3GlcNAc (Type 1) | Higher μM range (weaker affinity) | Glycan Microarray | [11][15][16] |

| Galectin-3 | Galβ1-4GlcNAc (Type 2) | Lower μM range (stronger affinity) | Glycan Microarray | [11][15][16] |

| Galectin-1 | Galβ1-3GlcNAc (Type 1) | ~800 μM (similar to Type 2) | ITC | [17] |

| Galectin-1 | Galβ1-4GlcNAc (Type 2) | ~804 μM | ITC | [17] |

| Galectin-7 | Galβ1-3GlcNAc (Type 1) | Higher affinity than Type 2 | Crystallography/Binding Assays | [9][13] |

| Galectin-7 | Galβ1-4GlcNAc (Type 2) | Lower affinity than Type 1 | Crystallography/Binding Assays | [9][13] |

Modulation of Receptor Tyrosine Kinase (RTK) Signaling

A primary consequence of galectin-glycan interactions is the modulation of Receptor Tyrosine Kinase (RTK) signaling.[10][18] RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR), are critical regulators of cell proliferation, differentiation, and migration. Their function is tightly controlled, often by ligand-induced dimerization and autophosphorylation.[19][20][21]

The presence of N-glycans, including those terminating in Galβ1-3GlcNAc, on the extracellular domain of RTKs provides docking sites for galectins. When galectins like Galectin-3 bind to these glycans, they can cross-link multiple RTK molecules. This enforced proximity can stabilize receptor dimers, prolong their residency time at the plasma membrane, and potentiate downstream signaling through pathways like PI3K/Akt and MAPK/ERK, even at low ligand concentrations.[10] This mechanism is a hallmark of cancer progression, where aberrant glycosylation leads to hyperactivated RTK signaling, driving tumor growth and metastasis.

Caption: Galectin-mediated cross-linking of RTKs via Galβ1-3GlcNAc glycans.

Methodologies for Studying Galβ1-3GlcNAc Function

Investigating the role of a specific glycan requires a multi-faceted approach that combines robust detection methods with functional assays. The protocols described here are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Identification of Galβ1-3GlcNAc-Carrying Proteins: Lectin Affinity Chromatography

The foundational experiment is to identify which proteins in a given cell type or tissue bear the Galβ1-3GlcNAc structure. Lectin affinity chromatography followed by mass spectrometry is the method of choice. The causality for this choice is clear: it directly isolates proteins based on their glycan structure, providing a direct link between the glycan of interest and its protein carrier.

Experimental Protocol: Lectin Pull-Down Assay

-

Lectin Immobilization: Covalently couple a lectin with known specificity for Type 1 LacNAc (e.g., a specific recombinant galectin or plant lectin) to agarose or magnetic beads. Control: Use beads with no coupled lectin to control for non-specific binding.

-

Lysate Preparation: Prepare a total cell lysate under non-denaturing conditions to preserve protein complexes. Quantify total protein concentration.

-

Binding/Incubation: Incubate the cell lysate with the lectin-coupled beads (e.g., for 2-4 hours at 4°C with gentle rotation).[22] Control: In a parallel tube, pre-incubate the lysate with a high concentration of free Galβ1-3GlcNAc disaccharide to competitively inhibit specific binding to the beads.

-

Washing: Wash the beads extensively with a physiological buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.[23] Perform at least 3-5 washes.

-

Elution: Elute the specifically bound glycoproteins from the beads. This can be achieved using a competitive sugar solution (e.g., lactose or Galβ1-3GlcNAc) or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).[22]

-

Analysis:

-

SDS-PAGE: Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain to assess the complexity of the captured proteome.

-

Mass Spectrometry: Perform in-gel trypsin digestion of the protein bands followed by LC-MS/MS analysis to identify the captured glycoproteins.

-

Caption: Workflow for identification of Galβ1-3GlcNAc-binding proteins.

Quantifying Binding Kinetics: Surface Plasmon Resonance (SPR)

To understand the dynamics of how Galβ1-3GlcNAc mediates interactions, SPR is an indispensable tool. It provides label-free, real-time measurement of binding affinity and kinetics.[14]

Experimental Protocol: SPR Analysis of Lectin-Glycan Interaction

-

Chip Preparation: Choose a sensor chip appropriate for the ligand. For immobilizing a glycoprotein carrying Galβ1-3GlcNAc, a CM5 chip (carboxymethylated dextran) is standard. Activate the surface using a mixture of EDC and NHS.[14][24]

-

Ligand Immobilization: Covalently immobilize the purified glycoprotein (identified from the pull-down) onto the activated chip surface via amine coupling. Aim for a low to moderate immobilization level (e.g., 200-500 RU) to avoid mass transport limitations. Deactivate remaining active groups with ethanolamine.[25] Control: Use a reference flow cell that is activated and deactivated but has no immobilized ligand to subtract bulk refractive index changes.

-

Analyte Binding: Prepare a serial dilution of the analyte (e.g., purified Galectin-3) in running buffer (e.g., HBS-EP+). Inject the analyte concentrations sequentially, from lowest to highest, over both the ligand and reference flow cells.[14][26]

-

Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.

-

Regeneration: If the interaction is high-affinity, a regeneration step (e.g., a short pulse of low pH glycine) may be needed to remove all bound analyte before the next injection. Test regeneration conditions to ensure they do not denature the immobilized ligand.

-

Data Analysis: Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram. Fit the resulting curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[24]

Future Directions and Therapeutic Opportunities

The specific expression of Galβ1-3GlcNAc in certain disease states, particularly in gastrointestinal and pancreatic cancers, positions it as a promising biomarker and a potential therapeutic target.[2][27] Strategies aimed at disrupting the interaction between this glycan and its binding partners, like Galectin-3, are actively being explored. These include the development of small molecule inhibitors, glycan-mimetics, and monoclonal antibodies that can block the galectin-glycan binding pocket. By preventing the formation of the galectin lattice, these therapies could dampen the hyper-activated signaling pathways that drive cancer progression, offering a novel and highly specific approach to treatment. Further research using the methodologies outlined in this guide will be crucial for identifying the specific glycoproteins that present Galβ1-3GlcNAc in a pathological context and for validating them as targets for next-generation therapeutics.

References

-

Stowell, S. R., et al. (2008). Galectin-1, -2, and -3 exhibit differential recognition of sialylated glycans and blood group antigens. Journal of Biological Chemistry. Available at: [Link]

-

ResearchGate. (2008). Gal-1, Gal-2, and Gal-3 recognition of sulfated LacNAc and sialylated... Available at: [Link]

-

PubMed. (2008). Galectin-1, -2, and -3 exhibit differential recognition of sialylated glycans and blood group antigens. Available at: [Link]

-

ResearchGate. (2008). (PDF) Galectin-1, -2, and -3 Exhibit Differential Recognition of Sialylated Glycans and Blood Group Antigens. Available at: [Link]

-

MDPI. (2026). Abnormal Galectin Signaling in the Pathomechanisms of Placental Dysfunction in Gestational Diabetes Mellitus. Available at: [Link]

-

PMC. (2021). Glycosyltransferases in Cancer: Prognostic Biomarkers of Survival in Patient Cohorts and Impact on Malignancy in Experimental Models. Available at: [Link]

-

NCBI. (2021). Binding assay of lectins and glycoproteins by surface plasmon resonance. Available at: [Link]

-

Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Available at: [Link]

-

Royal Society of Chemistry. (2021). The two domains of human galectin-8 bind sialyl- and fucose-containing oligosaccharides in an independent manner. Available at: [Link]

-

PMC. (2017). Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands. Available at: [Link]

-

PMC. (2008). Functional roles of N‐glycans in cell signaling and cell adhesion in cancer. Available at: [Link]

-

ACS Publications. (2022). Divergent Enzymatic Synthesis of a Comprehensive Type‑1 Glycan Determinant Library. Available at: [Link]

-

Wiley Online Library. (2025). Binding free energy analysis of galectin‐3 natural ligands and synthetic inhibitors. Available at: [Link]

-

Creative Biolabs. (n.d.). Core Structures of O-Glycans: Key Enzymes and Biosynthesis Pathways. Available at: [Link]

-

bioRxiv. (2020). Mapping glycan-mediated galectin-3 interactions by live cell proximity labeling. Available at: [Link]

-

PMC. (2011). Novel roles for GlcNAc in cell signaling. Available at: [Link]

-

PLOS One. (2015). Structural Basis Underlying the Binding Preference of Human Galectins-1, -3 and -7 for Galβ1-3/4GlcNAc. Available at: [Link]

-

SciSpace. (2023). A beginner's guide to surface plasmon resonance. Available at: [Link]

-

Alpha Lifetech. (n.d.). BLI and SPR Protocol FAQs: Your Essential Guide. Available at: [Link]

-

ResearchGate. (2020). Substrate specificity of B3GNT2 and B4GalT1. (A) Enzymatic synthesis of.... Available at: [Link]

-

PubMed Central. (2014). A lectin chromatography/mass spectrometry discovery workflow identifies putative biomarkers of aggressive breast cancers. Available at: [Link]

-

PMC. (2016). Key regulators of galectin–glycan interactions. Available at: [Link]

-

MDPI. (2026). Probing Glycosaminoglycan–Protein Interactions: Applications of Surface Plasmon Resonance. Available at: [Link]

-

PubMed. (2015). Structural Basis Underlying the Binding Preference of Human Galectins-1, -3 and -7 for Galβ1-3/4GlcNAc. Available at: [Link]

-

NCBI Bookshelf. (2022). O-GalNAc Glycans - Essentials of Glycobiology. Available at: [Link]

-

Oxford Academic. (1999). UDP-GlcNAc:Galβ1→3GalNAc (GlcNAc to GalNAc) β1→6N-acetylglucosaminyltransferase holds a key role on the control of CD15s e. Available at: [Link]

-

MDPI. (2023). Lectin-Based Affinity Enrichment and Characterization of N-Glycoproteins from Human Tear Film by Mass Spectrometry. Available at: [Link]

-

NCBI. (n.d.). Chapter 8, O-Glycans. Available at: [Link]

-

NCBI Bookshelf. (2022). O-GalNAc Glycans - Essentials of Glycobiology. Available at: [Link]

-

Frontiers. (2023). Functional selectivity of Receptor Tyrosine Kinases regulates distinct cellular outputs. Available at: [Link]

-

MDPI. (2022). The Emerging Roles of Protein Interactions with O-GlcNAc Cycling Enzymes in Cancer. Available at: [Link]

-

PMC. (2015). Structural Basis for Distinct Binding Properties of the Human Galectins to Thomsen-Friedenreich Antigen. Available at: [Link]

-

PMC. (2014). Regulation of Receptor Tyrosine Kinase Ligand Processing. Available at: [Link]

-

PubMed. (2014). Regulation of receptor tyrosine kinase ligand processing. Available at: [Link]

-

bioRxiv. (2020). Conserved Roles for Receptor Tyrosine Kinase Extracellular Regions in Regulating Receptor and Pathway Activity. Available at: [Link]

-

eLife. (2015). Receptor tyrosine kinases modulate distinct transcriptional programs by differential usage of intracellular pathways. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Divergent Enzymatic Synthesis of a Comprehensive Type‑1 Glycan Determinant Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Core Structures of O-Glycans: Key Enzymes and Biosynthesis Pathways - Creative Proteomics [creative-proteomics.com]

- 4. Key regulators of galectin–glycan interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Review of O-Linked Glycoproteins [sigmaaldrich.com]

- 7. Glycosyltransferases in Cancer: Prognostic Biomarkers of Survival in Patient Cohorts and Impact on Malignancy in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Structural Basis Underlying the Binding Preference of Human Galectins-1, -3 and -7 for Galβ1-3/4GlcNAc | PLOS One [journals.plos.org]

- 10. Functional roles of N‐glycans in cell signaling and cell adhesion in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Galectin-1, -2, and -3 Exhibit Differential Recognition of Sialylated Glycans and Blood Group Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural Basis Underlying the Binding Preference of Human Galectins-1, -3 and -7 for Galβ1-3/4GlcNAc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Galectin-1, -2, and -3 exhibit differential recognition of sialylated glycans and blood group antigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. investigacion.unirioja.es [investigacion.unirioja.es]

- 18. Frontiers | Functional selectivity of Receptor Tyrosine Kinases regulates distinct cellular outputs [frontiersin.org]

- 19. Regulation of Receptor Tyrosine Kinase Ligand Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of receptor tyrosine kinase ligand processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Receptor tyrosine kinases modulate distinct transcriptional programs by differential usage of intracellular pathways | eLife [elifesciences.org]

- 22. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]

- 23. Protocol for Purification by Lectin Adsorption - Creative Proteomics [creative-proteomics.com]

- 24. scispace.com [scispace.com]

- 25. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 26. BLI and SPR Protocol FAQs: Your Essential Guide - Alpha Lifetech [alpha-lifetech.com]

- 27. Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Identifying N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA in biological samples.

An In-depth Technical Guide for the Identification of N-Acetyl-3-O-β-D-galactopyranosyl-β-D-glucosamine in Biological Samples

Foreword: Navigating the Complexity of O-Glycosylation